Ethyl 3-amino-8-methoxyquinoline-6-carboxylate

Description

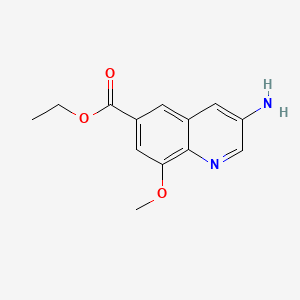

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate is a quinoline derivative featuring a methoxy group at position 8, an amino group at position 3, and an ethyl carboxylate ester at position 6 (Fig. 1). This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 3-amino-8-methoxyquinoline-6-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)9-4-8-5-10(14)7-15-12(8)11(6-9)17-2/h4-7H,3,14H2,1-2H3 |

InChI Key |

SQUUMEXSNDEBDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)N)OC |

Origin of Product |

United States |

Preparation Methods

The key step is the selective introduction of the amino group at the 3-position, which can be achieved through ammonolysis or catalytic amination reactions.

Specific Preparation Routes

Amination of 4-Chloro-7-methoxyquinoline-6-carboxylate Derivatives

A closely related compound, methyl 4-chloro-7-methoxyquinoline-6-carboxylate, has been used as a precursor for amination reactions to introduce amino groups, which can be adapted for the ethyl ester analog.

These methods demonstrate the feasibility of nucleophilic substitution of the chloro group by ammonia or ammonium hydroxide to form the amino derivative. The ethyl ester analog can be synthesized similarly by starting from ethyl esters instead of methyl esters.

One-Pot Catalytic Synthesis from Anilines

A one-pot catalytic synthesis approach for 3-substituted quinoline carboxylates has been reported, which can be adapted for the preparation of Ethyl 3-amino-8-methoxyquinoline-6-carboxylate.

- Starting from anilines substituted with methoxy groups.

- Using catalytic systems to promote cyclization and ester formation.

- Reaction conditions typically involve heating with ethyl 3-ethoxyacrylate or similar reagents.

- Yields reported are greater than 80%, indicating high efficiency.

This method is industrially feasible, cost-effective, and avoids isolation of intermediates, making it attractive for scale-up.

Synthesis of 6-Methoxyquinoline Precursors

Since the target compound contains a methoxy group at the 8-position, preparation of methoxyquinoline derivatives is essential.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Amination reagent | Ammonium hydroxide or aqueous ammonia | Concentration 25% aqueous ammonia common |

| Solvent | Methanol, sometimes with water | Methanol facilitates nucleophilic attack |

| Temperature | 25–60 °C | Higher temperatures (up to 60 °C) increase rate but require control |

| Reaction time | 4–12 hours | Longer times favor complete conversion |

| Purification | Filtration, washing with methanolic solutions, chromatography | HPLC purity >99% achievable |

| Catalyst (in one-pot) | Transition metals (e.g., copper, palladium) | For catalytic cyclization and substitution |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Ammonolysis of chloroquinoline | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Ammonium hydroxide, methanol, 25–30 °C, 10–12 h | 88.97 | 99.41 | Straightforward substitution |

| Ammonia substitution at 60 °C | Same as above | Ammonia, 60 °C, 4 h | 85.17 | Not specified | Efficient but requires elevated temp |

| Two-step amide formation + coupling | Same as above | Ammonia, methanol, 40 °C overnight; then DMSO, cesium carbonate, 130 °C | 22 (final) | Not specified | Multi-step, lower overall yield |

| One-pot catalytic synthesis | Anilines + ethyl 3-ethoxyacrylate | Transition metal catalyst, heat, 12 h | >80 | Not specified | Industrially feasible, cost-effective |

| Methoxyquinoline synthesis | p-Anisidine + 1,3-propanediol | Transition metal catalyst, oxygen, 150 °C, 12 h | 72 | Not specified | Precursor synthesis for methoxyquinoline |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonic acids are commonly employed.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

While there is no information about "Ethyl 3-amino-8-methoxyquinoline-6-carboxylate," the search results provide information on the applications of the related compounds "Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate" and "Ethyl 3-amino-8-methoxyquinoline-2-carboxylate."

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

Medicinal Chemistry: It can be used as an intermediate in creating biologically active compounds, like antimalarial and anticancer agents.

Material Science: It can be used to develop organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Serves as a probe in biochemical assays for studying enzyme activities and protein interactions.

Mechanism of Action: The mechanism of action depends on the specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The iodine atom and the quinoline ring system are crucial for its biological activity because they can form strong interactions with molecular targets.

Chemical Reactions: Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate can undergo substitution, reduction, and oxidation reactions.

- Substitution Reactions: The iodine atom can be replaced by nucleophiles such as sodium azide, potassium cyanide, and thiols.

- Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, yielding the corresponding quinoline derivative without the iodine atom.

- Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the methoxy group to a hydroxyl group.

Ethyl 3-amino-8-methoxyquinoline-2-carboxylate

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: Used in developing dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-methoxyquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions contribute to its biological activities, such as anticancer and antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline derivatives with substitutions at positions 3, 6, and 8 exhibit diverse properties. Below is a comparative analysis of key analogs:

Key Comparative Insights

- Electronic Effects: The amino group at position 3 in the target compound distinguishes it from analogs like 6g (4-oxo) or 10a (diazenyl), offering stronger hydrogen-bond donor capacity for target interactions . Fluorine substitution in analogs (e.g., 6-F in , 6-F in ) improves metabolic stability and electronegativity, which the target compound lacks .

- The ethyl carboxylate at position 6 enhances solubility compared to non-esterified analogs (e.g., 10a’s fused heterocyclic core) .

- Biological Relevance: The 4-oxo-1,4-dihydroquinoline moiety in and 6g is associated with antibacterial activity, suggesting the target compound’s 3-amino group could be optimized for similar applications .

Biological Activity

Ethyl 3-amino-8-methoxyquinoline-6-carboxylate (EMQ) is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

EMQ is characterized by the presence of an amino group, a methoxy group, and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 246.26 g/mol. The unique substitution pattern on the quinoline ring contributes to its distinct chemical and biological properties, making it a valuable compound for medicinal chemistry.

The biological activity of EMQ is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

- DNA Intercalation : EMQ can intercalate with DNA, which may inhibit the replication of microorganisms and cancer cells.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

- Receptor Binding : EMQ may also bind to various receptors, modulating their activity and leading to physiological effects .

Antimicrobial Activity

Research indicates that EMQ exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics .

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

EMQ has been investigated for its anticancer potential, particularly in inhibiting tumor growth in various cancer cell lines. Its mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that EMQ can reduce the proliferation of RB-positive tumor cell lines, suggesting its utility as a therapeutic agent in oncology .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of EMQ derivatives against multiple bacterial strains. The results indicated that modifications on the quinoline ring significantly influenced their binding affinity and biological activity, highlighting the importance of structural optimization in drug development .

- Anticancer Research : In a preclinical study, EMQ was tested on xenograft models of colorectal cancer. The compound demonstrated significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key features of EMQ compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-aminoquinoline-2-carboxylate | Lacks methoxy group; simpler structure | |

| Ethyl 6-methoxyquinoline-2-carboxylate | Different position of methoxy; varied reactivity | |

| Ethyl 3-amino-4-methoxyquinoline-2-carboxylate | Contains both amino and methoxy groups; unique properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.